

Navigating the Detection of Substance P(1-7): A Guide to Available Methods

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Compound of Interest		
Compound Name:	Substance P(1-7) TFA	
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For researchers, scientists, and drug development professionals investigating the N-terminal fragment of Substance P, Substance P(1-7), a key challenge lies in its accurate quantification. While numerous commercial ELISA kits are available for the full-length Substance P (SP), the specific detection of its (1-7) fragment is not as straightforward. This document provides a detailed overview of the current landscape of commercial immunoassays and alternative methodologies for the detection of Substance P(1-7), complete with application notes and experimental protocols.

Availability of Commercial ELISA Kits for Substance P(1-7)

Currently, there is a lack of commercially available ELISA kits specifically designed and validated for the detection of Substance P(1-7). Extensive searches of manufacturer catalogs and scientific literature do not yield any ready-to-use ELISA kits for this particular fragment.

Furthermore, existing commercial ELISA kits for the full-length Substance P are generally not suitable for the quantification of the Substance P(1-7) fragment due to a lack of cross-reactivity. For instance, the R&D Systems Substance P Parameter Assay Kit (KGE007) specifies a cross-reactivity of less than 0.1% with Substance P(1-7), rendering it ineffective for measuring this N-terminal metabolite. This high specificity for the intact peptide is a common feature of well-designed immunoassays and underscores the need for dedicated assays for its fragments.





Quantitative Data on Commercial Substance P ELISA Kits

While not specific for the (1-7) fragment, the following table summarizes the key quantitative parameters of several commercially available ELISA kits for the full-length Substance P. This information is provided for comparative purposes and to highlight the characteristics of immunoassays in this field.



Manufactur er	Kit Name/Catal og No.	Assay Type	Sensitivity	Range (pg/mL)	Sample Types
R&D Systems	Substance P Parameter Assay Kit (KGE007)	Competitive ELISA	43.8 pg/mL	39 - 2,500	Cell Culture Supernates, Serum, Plasma, Saliva, Urine
Abcam	Substance P ELISA Kit (ab288318)	Competitive ELISA	≤ 5.3 pg/mL	9.8 - 10,000	Saliva, Urine, Plasma, Cell culture supernatant, Serum
Cayman Chemical	Substance P ELISA Kit	Competitive ELISA	34 pg/mL	9.8 - 1,250	Plasma, Serum, Urine, and other sample matrices
Invitrogen	Substance P Competitive ELISA Kit (EEL013)	Competitive ELISA	46.88 pg/mL	78.13 - 5,000	Serum, Plasma, and other biological fluids
Cloud-Clone Corp.	ELISA Kit for Substance P (SP) (CEA393Hu)	Competitive Inhibition ELISA	< 4.99 pg/mL	12.35 - 1,000	Serum, plasma, tissue homogenates , cell lysates, cell culture supernates and other biological fluids



Application Notes: Methodologies for Substance P(1-7) Detection

Given the absence of dedicated commercial ELISA kits, researchers have employed alternative and custom-developed methods for the quantification of Substance P(1-7).

Custom-Developed ELISA

A study by Lindefors et al. (1987) successfully developed an enzyme-linked immunosorbent assay (ELISA) for both Substance P and its metabolite, Substance P(1-7), and compared its performance to radioimmunoassay (RIA).[1] The study reported that the ELISA method demonstrated higher sensitivity than the RIA using the same antisera.[1] This indicates that with the appropriate specific antibodies, a sensitive and reliable ELISA for Substance P(1-7) can be established. The development of such an assay would, however, require the generation or sourcing of a highly specific antibody that recognizes the N-terminal sequence of Substance P and does not cross-react with the full-length peptide or other fragments.

Radioimmunoassay (RIA)

Radioimmunoassay has been a historically important method for the quantification of neuropeptides, including Substance P and its fragments. Several research studies have utilized RIA for the measurement of Substance P(1-7) in various biological samples.[2][3][4] This technique offers high sensitivity but involves the use of radioactive materials, which requires specialized laboratory facilities and safety protocols.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and highly specific method for the quantification of peptides and their metabolites. LC-MS-based methods can differentiate between intact Substance P and its various fragments, including Substance P(1-7), with high accuracy.[5][6][7][8] This technique does not rely on antibody specificity and can provide absolute quantification. However, it requires sophisticated instrumentation and expertise in sample preparation and data analysis.

Experimental Protocols



General Protocol for a Competitive ELISA (for Substance P)

While a specific protocol for a commercial Substance P(1-7) ELISA kit is not available, the following is a generalized protocol for a typical competitive ELISA for the full-length Substance P. This can serve as a template for a custom-developed assay.

Principle: In a competitive ELISA, a fixed amount of labeled antigen (e.g., HRP-conjugated Substance P) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.

Materials:

- Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
- Substance P standard
- Substance P antibody
- Enzyme-conjugated Substance P (e.g., HRP-SP)
- Assay buffer
- Wash buffer
- Substrate solution (e.g., TMB)
- Stop solution
- Microplate reader

Procedure:

 Reagent Preparation: Prepare all reagents, including standards and samples, according to the manufacturer's instructions.

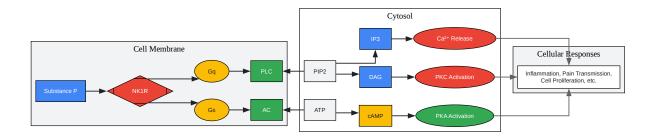


- Standard and Sample Addition: Add a defined volume of standards and samples to the appropriate wells of the microplate.
- Competitive Reaction: Add the Substance P antibody and the enzyme-conjugated Substance
 P to each well. Incubate for the recommended time and temperature to allow for competitive
 binding.
- Washing: Wash the plate several times with wash buffer to remove unbound reagents.
- Substrate Incubation: Add the substrate solution to each well and incubate in the dark until color develops.
- Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
- Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
- Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Substance P in the samples by interpolating their absorbance values on the standard curve.

Visualizations Substance P Signaling Pathway

Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. Upon binding, it activates downstream signaling cascades, including the phospholipase C (PLC) and adenylyl cyclase (AC) pathways, leading to various cellular responses.





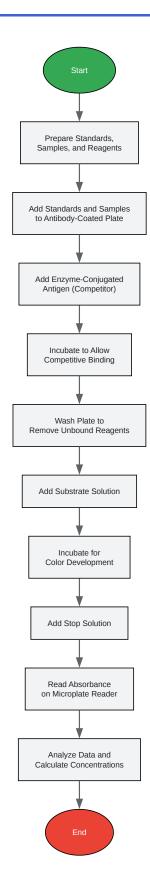
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Caption: Substance P signaling through the NK1R activates Gq and Gs proteins.

General Experimental Workflow for a Competitive ELISA

The following diagram illustrates the key steps in a competitive ELISA for the quantification of an antigen like Substance P.





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Caption: A typical workflow for a competitive ELISA.



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